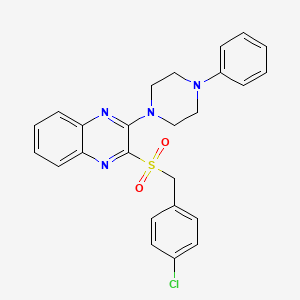
2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one, also known as CPME, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug development. CPME is a piperazine derivative that has a unique chemical structure, making it a promising candidate for the development of new drugs with improved efficacy and reduced toxicity.
Applications De Recherche Scientifique
Antibody-Based Methods in Environmental and Food Analysis
Antibodies have been extensively used as analytical tools in various assays developed for clinical chemistry, endocrinology, and notably for food and environmental research and risk control. Development and application of antibodies in ELISA and related techniques, such as immunosensors, have been directed towards detecting contaminants like herbicides, surfactants, and toxic metabolites, showcasing the broad utility of these biotechnological tools in monitoring and ensuring environmental safety and food quality (Fránek & Hruška, 2018).
Advanced Materials in Gas Separation Technologies
Research on supported ionic liquid membranes (SILMs) demonstrates their superiority over standard polymers for gas separations, such as CO2/N2 and CO2/CH4, under continuous flow mixed gas conditions. This emphasizes the potential of SILMs, developed from room temperature ionic liquids (RTILs), in creating more efficient gas separation technologies, which is crucial for environmental management and industrial processes. The study suggests future research directions for improving SILM performance and efficiency, including the exploration of SILMs cast from RTILs with smaller molar volumes (Scovazzo, 2009).
Bioremediation of Contaminated Soils
The persistence of DDT in the environment and its potential health risks despite its ban highlights the need for effective bioremediation strategies. Studies on the biodegradation of DDT in soils suggest that microbial action can significantly degrade this pesticide, reducing its concentration in a cost-effective manner. This research underlines the importance of understanding microbial degradation pathways and optimizing conditions to enhance the bioremediation of soils contaminated with persistent organic pollutants (Foght et al., 2001).
Propriétés
IUPAC Name |
1-(4-benzylsulfonylpiperazin-1-yl)-2-chloroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O3S/c14-10-13(17)15-6-8-16(9-7-15)20(18,19)11-12-4-2-1-3-5-12/h1-5H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDWPDBKKCGKGEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-phenylmethanesulfonylpiperazin-1-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

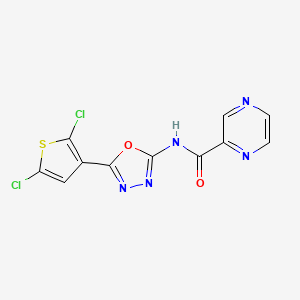
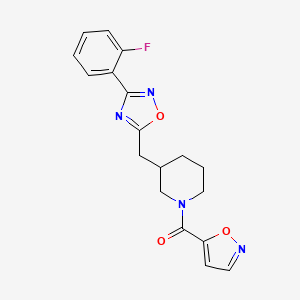
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(4-methylcyclohexyl)piperidine-4-carboxamide](/img/structure/B2576330.png)
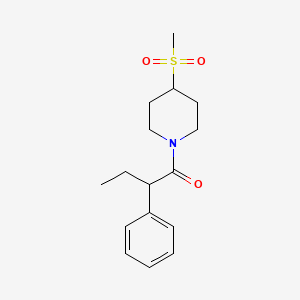
![1-(azepan-1-yl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone](/img/structure/B2576335.png)

![2-[2-(Propan-2-yl)phenoxy]butanoic acid](/img/structure/B2576338.png)

![1-allyl-1H-indole-2,3-dione 3-[N-(3,5-dichlorophenyl)hydrazone]](/img/structure/B2576343.png)
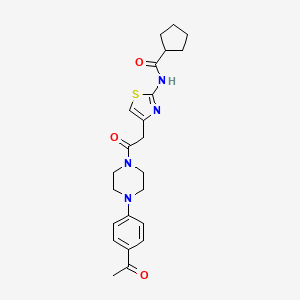

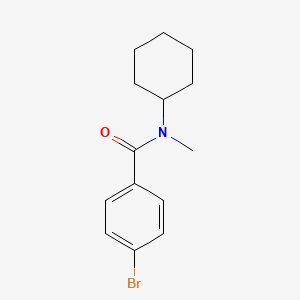
![N-[(2S)-1-Fluoropropan-2-yl]-6-methylsulfonylpyridine-3-carboxamide](/img/structure/B2576350.png)
